
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26FN3O4S and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Study
This compound has been part of the broader category of fluoroquinolone-based compounds, which have been synthesized and evaluated for their antimicrobial properties. Studies have focused on creating derivatives with potential antibacterial and antifungal activities, exploring the structural modification to enhance these properties. For example, fluoroquinolone-based 4-thiazolidinones have been synthesized from lead molecules and screened for antifungal and antibacterial activities, indicating a potential application in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Synthesis and Antibacterial Activities
Another focus has been on quinolones containing heterocyclic substituents, which have shown greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms. These studies provide insights into the structure-activity relationships (SAR) and the significance of substituents in determining the antibacterial potency of quinolone derivatives (C. S. Cooper et al., 1990).
Antitubercular Activity
The research extends to evaluating the antitubercular activity of novel quinoline derivatives. For instance, a series of novel dihydroquinoline-carboxamides have been designed, synthesized, and tested for their efficacy against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in developing new antitubercular agents, with some analogs demonstrating promising results and low cytotoxicity profiles (Sandeep Kumar Marvadi et al., 2020).
Anticonvulsant and Antimicrobial Activities
Furthermore, derivatives of quinazolinones have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This dual-functionality approach suggests that these compounds could serve as leads for the development of new drugs with multiple therapeutic effects. Among the synthesized compounds, some have shown broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity (A. Rajasekaran et al., 2013).
Hydrolytic Opening of Quinazoline Ring
Investigations into the chemical behavior of quinazoline derivatives under different conditions have also been conducted. One study focused on the hydrolytic opening of the quinazoline ring in certain derivatives, providing valuable information on the reactivity and stability of these compounds, which is crucial for their potential application in drug development (L. A. Shemchuk et al., 2010).
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-4-36-22-12-5-18(6-13-22)25(33)16-37-28-31-24-15-19(26(34)30-17(2)3)7-14-23(24)27(35)32(28)21-10-8-20(29)9-11-21/h5-15,17H,4,16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNXHFZHWNPQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)
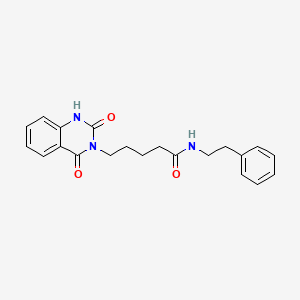
![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)
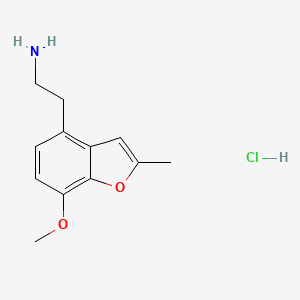
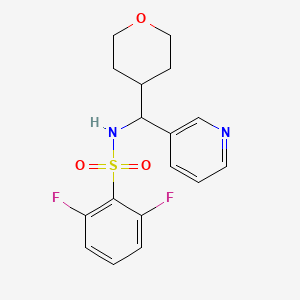
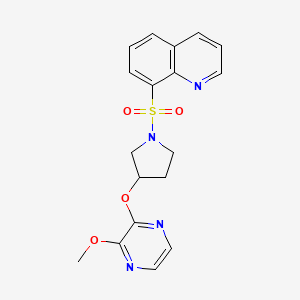
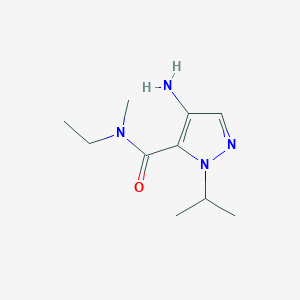
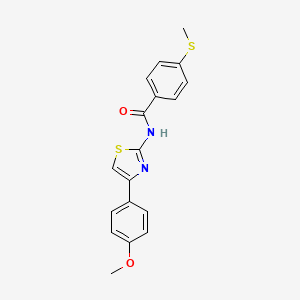

![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)
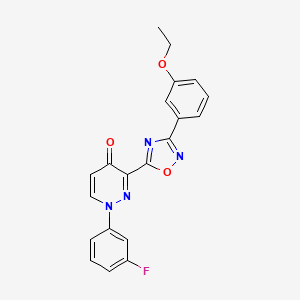
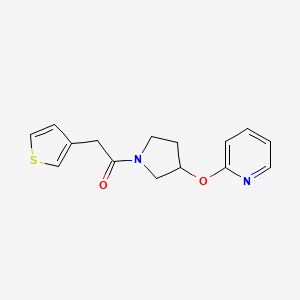
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2722072.png)
